3-Butyl-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-Butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by a five-membered imidazolidine ring with butyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 5,5-diphenylimidazolidine-2,4-dione with butyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring efficient mixing and heating, and implementing purification steps to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., K₂CO₃) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functionalized imidazolidine-2,4-diones.
Scientific Research Applications
3-Butyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Butyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-Octyl-5,5-diphenylimidazolidine-2,4-dione: Similar in structure but with an octyl group instead of a butyl group.
3-Benzyl-5,5-diphenylimidazolidine-2,4-dione: Contains a benzyl group instead of a butyl group.
3-n-Pentyl-5,5-diphenylimidazolidine-2,4-dione: Features a pentyl group in place of the butyl group.
Uniqueness: 3-Butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. The presence of the butyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
62024-29-7 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-butyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-21-17(22)19(20-18(21)23,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,23) |
InChI Key |
NSAQJIOXNYXOKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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